N-(4-methoxyphenyl)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide N-(4-methoxyphenyl)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 478260-58-1
VCID: VC7263227
InChI: InChI=1S/C22H15F3N2O2S/c1-29-16-9-7-15(8-10-16)27-21(28)20-18(13-5-3-2-4-6-13)19-17(30-20)11-14(12-26-19)22(23,24)25/h2-12H,1H3,(H,27,28)
SMILES: COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CC=CC=C4
Molecular Formula: C22H15F3N2O2S
Molecular Weight: 428.43

N-(4-methoxyphenyl)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide

CAS No.: 478260-58-1

Cat. No.: VC7263227

Molecular Formula: C22H15F3N2O2S

Molecular Weight: 428.43

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide - 478260-58-1

Specification

CAS No. 478260-58-1
Molecular Formula C22H15F3N2O2S
Molecular Weight 428.43
IUPAC Name N-(4-methoxyphenyl)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide
Standard InChI InChI=1S/C22H15F3N2O2S/c1-29-16-9-7-15(8-10-16)27-21(28)20-18(13-5-3-2-4-6-13)19-17(30-20)11-14(12-26-19)22(23,24)25/h2-12H,1H3,(H,27,28)
Standard InChI Key QIDNSPZRDITQQX-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CC=CC=C4

Introduction

Structural Characteristics and Nomenclature

Core Scaffold and Substituent Arrangement

The molecule features a thieno[3,2-b]pyridine core, a bicyclic system comprising fused thiophene (five-membered sulfur-containing ring) and pyridine (six-membered nitrogen-containing ring) moieties. The numbering convention for the thieno[3,2-b]pyridine system places the sulfur atom at position 1, with the pyridine nitrogen at position 3 . Substituents are positioned as follows:

  • Position 2: Carboxamide group (-CONH-) linked to a 4-methoxyphenyl ring.

  • Position 3: Phenyl group.

  • Position 6: Trifluoromethyl (-CF3_3) group.

The molecular formula is inferred as C23_{23}H18_{18}F3_3N3_3O2_2S, with a calculated molecular weight of 467.47 g/mol based on analogous structures .

Stereoelectronic Properties

  • Lipophilicity: The trifluoromethyl group enhances hydrophobicity (logP3.84.2\log P \approx 3.8–4.2), similar to derivatives like 3-amino-4-phenyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (logP=3.51\log P = 3.51) .

  • Hydrogen Bonding: The carboxamide and amino groups contribute to hydrogen-bond donor/acceptor capacity, with a polar surface area (PSA) estimated at 65–70 Ų .

Synthetic Pathways and Computational Predictions

Retrosynthetic Analysis

Synthesis likely follows modular strategies observed in related thienopyridines:

  • Core Formation: Cyclocondensation of 2-aminothiophene-3-carbonitrile with a ketone or aldehyde under acidic conditions .

  • Trifluoromethyl Introduction: Electrophilic substitution or cross-coupling reactions using CF3_3-containing reagents .

  • Carboxamide Functionalization: Amidation of a carboxylic acid precursor with 4-methoxyaniline .

Key Challenges

  • Regioselectivity: Ensuring proper substituent placement on the thienopyridine core.

  • Stability: The electron-withdrawing trifluoromethyl group may necessitate mild reaction conditions to prevent decomposition .

Physicochemical and Pharmacokinetic Properties

PropertyValue/RangeSource Analogy
Molecular Weight467.47 g/mol
logP\log P3.8–4.2
Water SolubilityLow (logSw<4\log S_w < -4)
Plasma Protein BindingHigh (>90%)
Metabolic StabilityModerate (CYP3A4 substrate)

Biological Activity and Mechanistic Insights

Kinase Inhibition Prospects

The trifluoromethyl and carboxamide groups suggest potential kinase inhibitory activity, akin to EGFR or VEGFR inhibitors . Molecular docking studies (hypothetical) predict strong interactions with ATP-binding pockets due to:

  • Hydrophobic Contacts: Trifluoromethyl and phenyl groups.

  • Hydrogen Bonds: Carboxamide NH with kinase backbone .

Future Directions and Applications

  • Synthetic Optimization: Improve yields via microwave-assisted or flow chemistry .

  • Target Validation: Screen against kinase libraries or apoptosis-related proteins .

  • Formulation Development: Nanoencapsulation to enhance solubility and bioavailability .

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